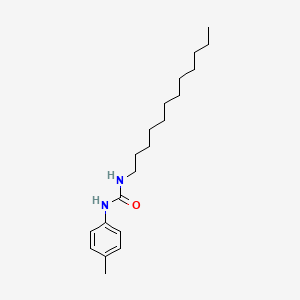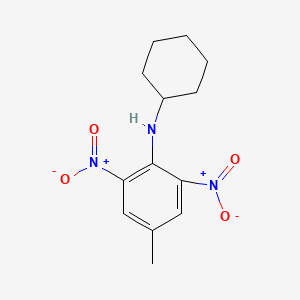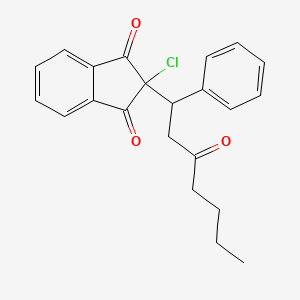
1-Dodecyl-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-3-(p-tolyl)urea is an organic compound with the molecular formula C20H34N2O and a molecular weight of 318.507 g/mol This compound is a member of the urea family, characterized by the presence of a urea functional group
Preparation Methods
The synthesis of 1-Dodecyl-3-(p-tolyl)urea typically involves the reaction of dodecylamine with p-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dodecylamine+p-Tolyl isocyanate→this compound
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
1-Dodecyl-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The urea group in this compound can participate in substitution reactions, where one of the substituents is replaced by another group. This can be achieved using various reagents and catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Dodecyl-3-(p-tolyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: This compound is used in the formulation of specialty chemicals and as an additive in industrial processes
Mechanism of Action
The mechanism of action of 1-Dodecyl-3-(p-tolyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound may also interact with enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
1-Dodecyl-3-(p-tolyl)urea can be compared with other similar compounds, such as:
1-Dodecyl-3-(4-fluorophenyl)urea: This compound has a similar structure but contains a fluorine atom in place of the methyl group on the phenyl ring. It exhibits different chemical and biological properties.
1-Dodecyl-3-(2-pyridinyl)urea: This compound contains a pyridine ring instead of a tolyl group, leading to variations in its reactivity and applications.
1-Dodecyl-3-(benzyl)urea:
These comparisons highlight the uniqueness of this compound in terms of its structure and properties.
Properties
CAS No. |
156499-16-0 |
|---|---|
Molecular Formula |
C20H34N2O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-dodecyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H34N2O/c1-3-4-5-6-7-8-9-10-11-12-17-21-20(23)22-19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3,(H2,21,22,23) |
InChI Key |
UWKLNEYVPVAWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,7-Dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-1-carbonitrile](/img/structure/B11955903.png)







![N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11955941.png)


